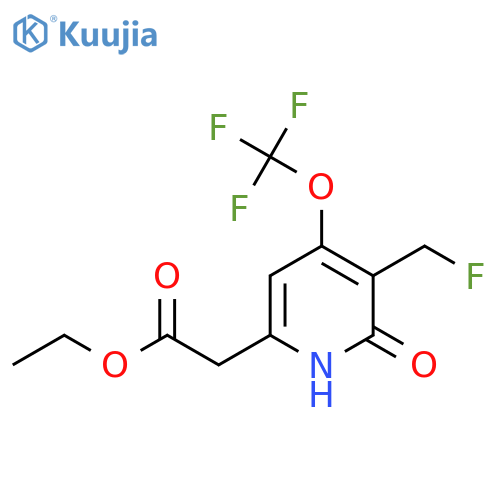

Cas no 1804838-14-9 (Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate)

1804838-14-9 structure

商品名:Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate

CAS番号:1804838-14-9

MF:C11H11F4NO4

メガワット:297.202957391739

CID:4832747

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C11H11F4NO4/c1-2-19-9(17)4-6-3-8(20-11(13,14)15)7(5-12)10(18)16-6/h3H,2,4-5H2,1H3,(H,16,18)

- InChIKey: UXLUQTQXCLIVFX-UHFFFAOYSA-N

- ほほえんだ: FCC1C(NC(=CC=1OC(F)(F)F)CC(=O)OCC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 468

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.599

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094846-1g |

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate |

1804838-14-9 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1804838-14-9 (Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量